2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a nicotinonitrile core linked to a piperidine ring and a dihydropyridine moiety
Properties
IUPAC Name |
2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWXUIWRQWFJEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Coupling with Piperidine: The dihydropyridine intermediate can be coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.
Attachment of the Nicotinonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, converting it to a pyridine derivative.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nicotinonitrile core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology and Medicine
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The dihydropyridine moiety suggests potential interactions with calcium channels, similar to other dihydropyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile Derivatives: Compounds with similar core structures but different substituents.
Dihydropyridine Derivatives: Compounds like nifedipine, which are used as calcium channel blockers.
Uniqueness
The unique combination of the dihydropyridine, piperidine, and nicotinonitrile moieties in 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
